(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(naphthalen-1-yl)prop-2-enamide
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Overview
Description
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(1-NAPHTHYL)-2-PROPENAMIDE is an organic compound that features a complex structure with multiple functional groups, including a cyano group, a nitro group, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(1-NAPHTHYL)-2-PROPENAMIDE typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 2-chloro-5-nitrobenzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with 1-naphthylacetonitrile in the presence of a base such as piperidine to form the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(1-NAPHTHYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH~4~) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding amino derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(1-NAPHTHYL)-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmacologically active compounds.
Materials Science: Utilized in the development of organic semiconductors and light-emitting materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(1-NAPHTHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-N~1~-(2-BROMO-5-NITROPHENYL)-2-CYANO-3-(1-NAPHTHYL)-2-PROPENAMIDE
- (E)-N~1~-(2-CHLORO-5-METHOXYPHENYL)-2-CYANO-3-(1-NAPHTHYL)-2-PROPENAMIDE
Uniqueness
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(1-NAPHTHYL)-2-PROPENAMIDE is unique due to the presence of both a nitro group and a cyano group, which confer distinct reactivity and potential biological activities. The combination of these functional groups with the naphthyl moiety enhances its versatility in various applications.
Properties
Molecular Formula |
C20H12ClN3O3 |
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Molecular Weight |
377.8 g/mol |
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-naphthalen-1-ylprop-2-enamide |
InChI |
InChI=1S/C20H12ClN3O3/c21-18-9-8-16(24(26)27)11-19(18)23-20(25)15(12-22)10-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,(H,23,25)/b15-10+ |
InChI Key |
BQLLLSZDDJBRNS-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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